molecular formula C25H19FN2O4 B2570719 2-(3-benzoyl-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-methoxyphenyl)acetamide CAS No. 866348-53-0

2-(3-benzoyl-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-methoxyphenyl)acetamide

Cat. No. B2570719
CAS RN: 866348-53-0
M. Wt: 430.435
InChI Key: VSZUKVDRACLCGY-UHFFFAOYSA-N
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Description

2-(3-benzoyl-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C25H19FN2O4 and its molecular weight is 430.435. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Characterization

The synthesis and chemical characterization of compounds related to "2-(3-benzoyl-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-methoxyphenyl)acetamide" have been explored in various studies. For instance, research on the reaction of triethyloxonium fluoroborate with acid amide has led to the formation of quinazoline and 4H-3,1-benzoxazin-4-one derivatives, demonstrating the synthetic versatility of quinoline compounds (Kato et al., 1976). Moreover, structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline-based amides have been studied, revealing the potential for these compounds in forming gels and crystalline solids with unique properties (Karmakar et al., 2007).

Biological Activity and Applications

The biological activity of quinoline derivatives is a significant area of research. For example, novel fluorophore, 6-methoxy-4-quinolone, exhibits strong fluorescence across a wide pH range, highlighting its potential as a fluorescent labeling reagent in biomedical analysis (Hirano et al., 2004). Additionally, the synthesis and evaluation of furoquinolines, including derivatives with benzoyl groups, have shown potential anti-inflammatory properties, further expanding the research applications of these compounds (Sharada et al., 1987).

Photovoltaic and Fluorescence Studies

Quinoline derivatives are also explored for their photovoltaic efficiency and fluorescence properties. Studies on benzothiazolinone acetamide analogs have investigated their spectroscopic characteristics, quantum mechanical properties, and potential as photosensitizers in dye-sensitized solar cells (DSSCs), demonstrating good light harvesting efficiency and free energy of electron injection suitable for photovoltaic applications (Mary et al., 2020).

properties

IUPAC Name

2-(3-benzoyl-6-fluoro-4-oxoquinolin-1-yl)-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FN2O4/c1-32-19-10-8-18(9-11-19)27-23(29)15-28-14-21(24(30)16-5-3-2-4-6-16)25(31)20-13-17(26)7-12-22(20)28/h2-14H,15H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSZUKVDRACLCGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-benzoyl-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-methoxyphenyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.